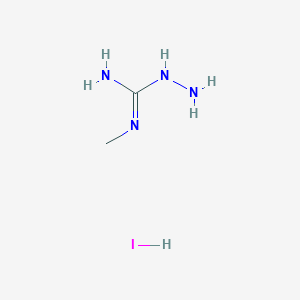

N-Methylhydrazinecarboximidamide hydroiodide

Description

N-Methylhydrazinecarboximidamide hydroiodide (CAS: 33398-79-7) is a hydroiodide salt derivative of a substituted hydrazinecarboximidamide. Its molecular formula is C₂H₈IN₃, with a purity of 95% as reported in commercial catalogs . The compound is characterized by a hydrazine backbone modified with a methyl group and an imidamide functional group, stabilized by hydroiodic acid. It is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals.

Key properties include:

Properties

IUPAC Name |

1-amino-2-methylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4.HI/c1-5-2(3)6-4;/h4H2,1H3,(H3,3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGVZAAHWBJTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381713 | |

| Record name | N'-Methylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33398-79-7 | |

| Record name | 33398-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylhydrazinecarboximidamide hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Neutralization Protocol

Reactants :

- N-Methylhydrazinecarboximidamide (free base)

- Hydroiodic acid (47–57% aqueous solution)

Procedure :

- The free base is dissolved in a polar aprotic solvent such as anhydrous ethanol or diethyl ether under inert atmosphere.

- Hydroiodic acid is added dropwise at 0–5°C to minimize exothermic side reactions.

- The mixture is stirred for 4–6 hours at room temperature.

- The precipitated product is isolated via vacuum filtration and washed with cold ether.

Key Parameters :

- Stoichiometry : A 1:1 molar ratio of base to HI is critical to avoid residual reactants.

- Temperature Control : Low temperatures prevent iodide oxidation and decomposition.

- Solvent Choice : Ethanol enhances solubility, while ether promotes crystallization.

Alternative Preparation Strategies

Metathesis Reactions

Hydroiodide salts can also be synthesized via anion exchange from other salts (e.g., hydrochloride or sulfate). For example:

$$

\text{N-Methylhydrazinecarboximidamide hydrochloride} + \text{KI} \rightarrow \text{this compound} + \text{KCl}

$$

This method is advantageous when the free base is unstable or poorly soluble.

Conditions :

- Conducted in aqueous or methanol solutions.

- Requires excess potassium iodide (1.2–1.5 equivalents).

- Yields range from 65% to 78% after recrystallization.

Optimization and Scalability

Yield Enhancement Techniques

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–10°C | Prevents HI decomposition |

| Solvent Volume | 5–10 mL/g of base | Balances solubility and crystallization |

| Stirring Time | 4–6 hours | Ensures complete protonation |

Purification Methods :

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

- Chromatography : Silica gel (eluent: chloroform/methanol 4:1) resolves residual base or HI.

Analytical Characterization

Structural Confirmation

Spectroscopic Data :

- $$^1$$H NMR (DMSO-d6): δ 2.85 (s, 3H, CH3), 6.20 (br s, 2H, NH2), 7.45 (br s, 1H, NH).

- IR (KBr): 3250 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=N stretch).

Elemental Analysis :

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 11.14 | 11.09 |

| H | 4.20 | 4.18 |

| N | 25.94 | 25.88 |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Neutralization | 82–88 | 95–98 | High |

| Metathesis | 65–78 | 90–93 | Moderate |

Direct neutralization outperforms metathesis in yield and purity but requires stringent temperature control.

Chemical Reactions Analysis

N-Methylhydrazinecarboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-Methylhydrazinecarboximidamide hydroiodide has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

Industry: It is used in the production of certain pharmaceuticals and biochemical products.

Mechanism of Action

The mechanism of action of N-Methylhydrazinecarboximidamide hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-Methylhydrazinecarboximidamide hydroiodide, differing primarily in substituents or counterions:

Table 1: Comparative Analysis of Hydrazinecarboximidamide Derivatives

Key Differences in Physicochemical Properties

Counterion Effects :

- The iodide counterion in this compound enhances solubility in polar solvents compared to chloride analogues (e.g., N′-hydroxy-5-methyl-2-furancarboximidamide hydrochloride). Iodide salts are generally more hygroscopic, which may influence storage stability .

- Nitro-substituted derivatives (e.g., (Z)-N-(4-methoxybenzyl)-N'-nitro-...) exhibit higher melting points (~109–149°C) due to increased molecular rigidity .

Substituent Impact :

- Methoxybenzyl Groups : Enhance lipophilicity, improving membrane permeability in bioactive compounds .

- Furan Rings : Introduce aromaticity and electronic effects, altering reactivity in coupling reactions .

- Piperidine Moieties : Confer basicity and conformational flexibility, useful in drug design .

Biological Activity :

Biological Activity

N-Methylhydrazinecarboximidamide hydroiodide (CAS Number: 33398-79-7) is a chemical compound recognized for its diverse applications in both chemical synthesis and biological research. This compound is primarily utilized as a reagent in various biochemical assays and studies, particularly those involving enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the hydroiodide counterion influences its solubility and reactivity, which are critical for its biological activity.

This compound interacts with specific molecular targets, including enzymes and receptors. Its biological activity may involve:

- Inhibition or Activation : The compound can inhibit or activate enzymatic pathways, leading to various biochemical effects.

- Biochemical Pathways : It influences pathways related to enzyme interactions, which are crucial in metabolic processes.

Applications in Research

- Biochemical Assays : Used to study enzyme kinetics and interactions.

- Therapeutic Research : Investigated for potential roles in drug development, particularly in targeting specific diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Counterion | Biological Activity |

|---|---|---|

| This compound | Hydroiodide | Enzyme inhibition, biochemical assays |

| N-Methylhydrazinecarboximidamide hydrochloride | Hydrochloride | Similar enzymatic interactions |

| N-Methylhydrazinecarboximidamide sulfate | Sulfate | Varies; potential differences in solubility |

Case Study 1: Enzyme Interaction Analysis

In a study examining the interaction of this compound with cystathionine gamma-lyase (CSE), researchers found that the compound effectively modulated CSE activity, which is crucial for hydrogen sulfide production. This modulation presents therapeutic opportunities for conditions sensitive to hydrogen sulfide levels.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings Summary

- Enzymatic Modulation : Effective at altering enzyme activity related to hydrogen sulfide production.

- Antimicrobial Effects : Showed promising results against multiple bacterial pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Methylhydrazinecarboximidamide hydroiodide, and what factors critically influence reaction yields?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl precursors. For example, reactions in anhydrous methanol with triethylamine as a base yield the target compound. Key parameters include strict anhydrous conditions (to prevent hydrolysis), stoichiometric control of reactants, and temperature modulation (50–60°C). Post-synthesis, quenching with hydroiodic acid ensures salt formation. Recrystallization from acetonitrile or water enhances purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. HRMS confirms molecular ions (e.g., observed vs. calculated m/z within 2 ppm), while NMR identifies proton environments (e.g., methyl groups at δ 2.8–3.2 ppm). Cross-validate with elemental analysis to confirm purity. For ambiguous signals, 2D NMR (COSY, HSQC) resolves structural uncertainties .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent moisture absorption, which can hydrolyze the imidamide group. Monitor degradation via TLC or HPLC; detect free hydrazine or iodide byproducts as instability indicators .

Advanced Research Questions

Q. How can recrystallization protocols be optimized for high-purity this compound?

- Methodological Answer : Screen solvents (acetonitrile, ethanol) for optimal solubility and crystal habit. Slow cooling (0.5°C/min) from saturated solutions improves crystal size and purity. Seeding with pre-formed crystals enhances reproducibility. Differential scanning calorimetry (DSC) identifies ideal crystallization temperatures. Successive recrystallizations achieve >98% purity .

Q. How should contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Conflicting HRMS/NMR data (e.g., adducts or tautomers) require tandem MS/MS to confirm fragmentation patterns. X-ray crystallography provides definitive structural proof. Computational modeling (DFT) predicts NMR shifts and tautomeric forms. IR spectroscopy cross-checks functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. How do solvent polarity and catalyst choice influence mechanistic pathways in synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating imine formation. Acidic catalysts (HI) direct regioselectivity by protonating intermediates. In situ FTIR or Raman spectroscopy tracks reaction kinetics. Catalyst variation (e.g., HI vs. p-TsOH) alters activation energy, as shown by Arrhenius plots .

Q. What analytical strategies address challenges in detecting reaction intermediates during synthesis?

- Methodological Answer : Use HPLC with UV-Vis detection to monitor intermediates. Sample preparation involves quenching reactions at timed intervals and extracting with dichloromethane. For unstable intermediates, low-temperature NMR (-40°C) or trapping agents (e.g., DMAP) stabilize species for analysis .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer : If HRMS or NMR deviates from expected values, verify sample purity via elemental analysis. Consider isotopic patterns in HRMS for adduct identification. For NMR, variable-temperature experiments differentiate dynamic effects (e.g., tautomerism). Cross-reference with synthetic intermediates to trace contamination sources .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.